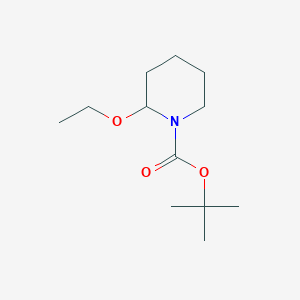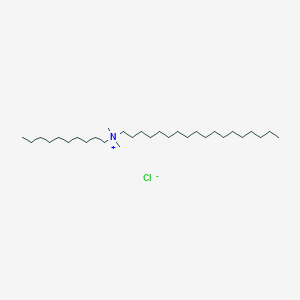![molecular formula C20H16O3 B14304670 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol CAS No. 112575-95-8](/img/structure/B14304670.png)
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol is an organic compound with a complex structure that includes a fluorene backbone substituted with hydroxymethyl and diol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzyl alcohol with suitable organic solvents, followed by cyclization in the presence of organic bases . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification methods such as chromatography and crystallization ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxymethyl groups to carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism by which 1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol exerts its effects involves interactions with various molecular targets. The hydroxymethyl and diol groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
2-Hydroxymethyl-phenol: Shares the hydroxymethyl group but lacks the fluorene backbone.
1,3-Propanediol-2-O-4’-(3’,5’-dimethoxy-1’-hydroxymethyl)phenyl ether: Contains similar functional groups but has a different core structure.
Propriétés
Numéro CAS |
112575-95-8 |
|---|---|
Formule moléculaire |
C20H16O3 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
1-[2-(hydroxymethyl)phenyl]-9H-fluorene-2,9-diol |
InChI |
InChI=1S/C20H16O3/c21-11-12-5-1-2-6-13(12)18-17(22)10-9-15-14-7-3-4-8-16(14)20(23)19(15)18/h1-10,20-23H,11H2 |
Clé InChI |
RLHAHBDBAMOSNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)C2=C(C=CC3=C2C(C4=CC=CC=C34)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


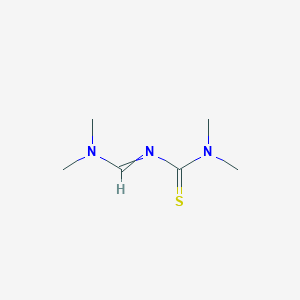
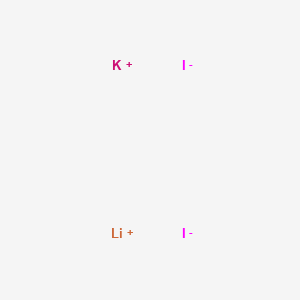
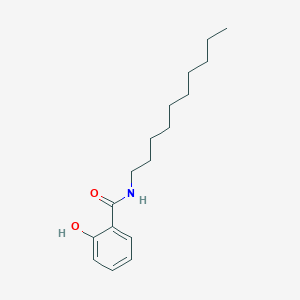

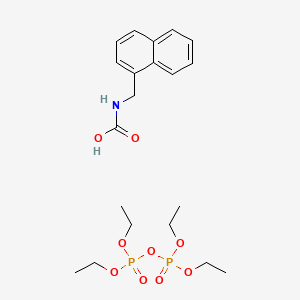
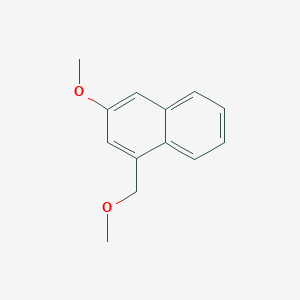
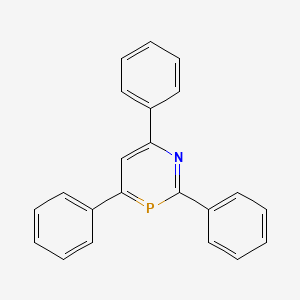
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
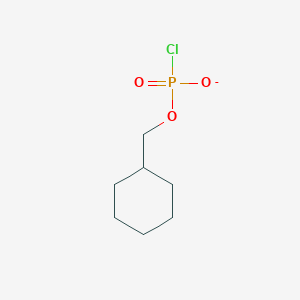
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)

